molecular formula C10H13ClN2OS B2373535 2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 2411243-38-2

2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B2373535
CAS No.: 2411243-38-2
M. Wt: 244.74
InChI Key: NOGDVUVWMCWAIH-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of 2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-cyclopropyl-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c1-6(12-9(14)4-11)8-5-15-10(13-8)7-2-3-7/h5-7H,2-4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGDVUVWMCWAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C2CC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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